3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a bromophenyl group, a formyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpropanoic acid to obtain 3-(3-bromophenyl)propanoic acid . This intermediate is then subjected to formylation and cyclization reactions to introduce the pyrazole ring and formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-[3-(3-carboxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid.
Reduction: 3-[3-(3-bromophenyl)-4-hydroxymethyl-1H-pyrazol-1-yl]propanoic acid.
Substitution: 3-[3-(3-substituted phenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid.
Scientific Research Applications
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)propanoic acid
- 3-(4-bromophenyl)propanoic acid
- 3-(3,5-difluorophenyl)propanoic acid
- 3-bromopropanoic acid
Uniqueness
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both a pyrazole ring and a formyl group, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-11-3-1-2-9(6-11)13-10(8-17)7-16(15-13)5-4-12(18)19/h1-3,6-8H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCKTQNZCORGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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